3-methoxy-N-(3-methylbutan-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methoxy-N-(3-methylbutan-2-yl)aniline is an organic compound with the molecular formula C12H19NO. It is a hindered amine, which means it has a bulky substituent near the nitrogen atom, making it a chemically differentiated building block for organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-methoxy-N-(3-methylbutan-2-yl)aniline can be synthesized through the reaction of aniline with 3-methylbutan-2-one and methoxy compounds under specific conditions. The reaction typically involves the use of a base to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-(3-methylbutan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The methoxy and aniline groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amine derivatives, and substituted aniline compounds .
Scientific Research Applications
3-methoxy-N-(3-methylbutan-2-yl)aniline is used in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is used in the development of drug candidates containing hindered amine motifs.
Material Science: It is utilized in the synthesis of high-performance polymers and surfactants
Mechanism of Action
The mechanism of action of 3-methoxy-N-(3-methylbutan-2-yl)aniline involves its interaction with molecular targets such as enzymes and receptors. The bulky substituent near the nitrogen atom influences its binding affinity and specificity, making it a valuable compound in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
N-methyl-N-(3-methylbut-2-enyl)aniline: This compound has a similar structure but differs in the position of the methyl group.
N-(3-methylbut-3-en-2-yl)aniline: Another similar compound with variations in the alkyl chain
Uniqueness
3-methoxy-N-(3-methylbutan-2-yl)aniline is unique due to its hindered amine structure, which provides distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C12H19NO |
---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
3-methoxy-N-(3-methylbutan-2-yl)aniline |
InChI |
InChI=1S/C12H19NO/c1-9(2)10(3)13-11-6-5-7-12(8-11)14-4/h5-10,13H,1-4H3 |
InChI Key |
VNTJIPGJYZSQQV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)NC1=CC(=CC=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.